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3-Pyrrolidin-2-ylidene-pentane-2,4-dione

Cat. No.: B13804113
CAS No.: 62686-84-4
M. Wt: 167.20 g/mol
InChI Key: DFTJABIZJCFVNJ-RMKNXTFCSA-N
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Description

Historical Evolution of Enamine Chemistry and β-Diketone Reactivity

The conceptual foundation of 3-Pyrrolidin-2-ylidene-pentane-2,4-dione is built upon two mature fields of organic chemistry: enamine chemistry and the reactivity of β-dicarbonyl compounds. Enamine chemistry was significantly advanced by the pioneering work of Gilbert Stork, leading to the development of the Stork enamine reaction. jove.comjove.com This method presented a milder and more selective alternative to using enolates for the alkylation and acylation of aldehydes and ketones. orgoreview.comwikipedia.org Enamines, typically formed from the condensation of a ketone or aldehyde with a secondary amine, act as neutral, carbon-centered nucleophiles due to the resonance contribution from the nitrogen lone pair. jove.comwikipedia.orgmasterorganicchemistry.com This development provided a powerful tool for carbon-carbon bond formation under less harsh conditions than traditional enolate chemistry. orgoreview.comlibretexts.org

Concurrently, β-diketones have long been recognized as exceptionally versatile building blocks in organic synthesis. mdpi.comresearchgate.net Their unique chemical reactivity, characterized by keto-enol tautomerism and the acidity of the central methylene (B1212753) protons, allows for a wide range of transformations. mdpi.compressbooks.pub These compounds serve as precursors for the synthesis of a multitude of carbocyclic and heterocyclic systems and are valued for their ability to chelate metals. mdpi.comresearchgate.net The rich history of β-diketone chemistry provides a basis for understanding the reactivity of the pentane-2,4-dione portion of the target molecule.

Contemporary Significance of Pyrrolidine (B122466) Scaffolds in Organic Chemistry Research

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of modern organic and medicinal chemistry. wisdomlib.orgnih.gov It is frequently described as a "privileged scaffold" due to its widespread presence in a vast number of natural products, particularly alkaloids, and pharmacologically active molecules. nih.govfrontiersin.orgnbinno.com The significance of this scaffold is underscored by its incorporation into numerous drugs approved by the U.S. Food and Drug Administration (FDA). nih.gov

Structural and Electronic Features of this compound as an Enamine-Diketone Hybrid

This compound is a hybrid molecule that integrates the structural motifs of an enamine and a β-diketone. This combination results in a conjugated system known as an enaminone, which exhibits distinct structural and electronic properties.

The key feature of this molecule is the delocalization of the pyrrolidine nitrogen's lone pair of electrons through the double bond and into the dicarbonyl system. wikipedia.org This electron donation is represented by its resonance structures, which show increased electron density on the β-carbon and the carbonyl oxygen atoms. This resonance makes the β-carbon nucleophilic, similar to enamines in general. masterorganicchemistry.com

The structure is stabilized by a strong intramolecular hydrogen bond between the N-H proton of the pyrrolidine moiety and one of the carbonyl oxygens, forming a stable six-membered pseudo-ring. This hydrogen bonding contributes to the planarity of the conjugated system and favors the existence of the compound in the enamine-keto tautomeric form. researchgate.net X-ray crystallography studies of similar enaminone structures reveal characteristic bond lengths that reflect the electronic delocalization: the C=C double bond is typically longer than a standard alkene double bond, while the N-C bond of the enamine is shorter than a typical single bond, indicating partial double bond character. nih.gov

FeatureDescriptionImplication
Functional Groups Enamine, β-DiketoneCombines nucleophilicity of enamines with the reactivity of dicarbonyls.
Conjugation π-system extends from the nitrogen atom across the C=C bond to both carbonyl groups.Electronic delocalization, stabilization of the molecule.
Resonance Significant contribution from charge-separated resonance structures.Confers nucleophilic character to the β-carbon. wikipedia.orgmasterorganicchemistry.com
Tautomerism Predominantly exists as the enamine-keto tautomer.Stabilized by intramolecular hydrogen bonding. researchgate.net
Intramolecular H-Bond Strong hydrogen bond between N-H and C=O.Creates a stable, quasi-aromatic six-membered ring, enhances planarity.
Stereochemistry Planar conjugated system due to sp² hybridization and H-bonding.Influences reactivity and intermolecular interactions.

Overview of Key Research Areas Pertaining to the Compound and its Analogs

The primary research interest in this compound and related enaminones lies in their application as versatile intermediates in organic synthesis, particularly for the construction of heterocyclic compounds. clockss.orgechemi.com The multiple reactive sites within the molecule—the nucleophilic β-carbon, the electrophilic carbonyl carbons, and the enamine nitrogen—allow for a diverse range of chemical transformations.

Key research areas include:

Synthesis of Heterocycles: Enaminones are widely used as building blocks for synthesizing a variety of nitrogen- and oxygen-containing heterocycles. clockss.orgorientjchem.org They can react with various electrophiles and nucleophiles to construct rings such as pyridines, pyrimidines, pyrazoles, and isoxazoles. orientjchem.orgnih.gov The specific reaction pathway can often be controlled by adjusting reaction conditions.

Multicomponent Reactions: The reactivity profile of enaminones makes them ideal substrates for multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a complex product. This approach is highly valued for its efficiency and atom economy in building molecular diversity.

Development of Bioactive Molecules: Given that both the pyrrolidine and β-diketone motifs are present in many biologically active compounds, their hybrid structures are explored as scaffolds for medicinal chemistry. mdpi.comresearchgate.net Research focuses on synthesizing libraries of enaminone analogs and evaluating them for various pharmacological activities.

The utility of this compound and its analogs continues to be explored, with ongoing research focused on developing novel synthetic methodologies and discovering new applications for these valuable chemical intermediates.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13NO2 B13804113 3-Pyrrolidin-2-ylidene-pentane-2,4-dione CAS No. 62686-84-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62686-84-4

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

(Z)-3-(3,4-dihydro-2H-pyrrol-5-yl)-4-hydroxypent-3-en-2-one

InChI

InChI=1S/C9H13NO2/c1-6(11)9(7(2)12)8-4-3-5-10-8/h11H,3-5H2,1-2H3/b9-6+

InChI Key

DFTJABIZJCFVNJ-RMKNXTFCSA-N

Isomeric SMILES

C/C(=C(\C1=NCCC1)/C(=O)C)/O

Canonical SMILES

CC(=C(C1=NCCC1)C(=O)C)O

Origin of Product

United States

Advanced Structural Characterization and Elucidation of 3 Pyrrolidin 2 Ylidene Pentane 2,4 Dione and Its Derivatives

X-ray Crystallographic Analysis

The molecular framework of 3-Pyrrolidin-2-ylidene-pentane-2,4-dione is expected to exhibit a largely planar conformation, particularly within the pentane-2,4-dione fragment. This planarity arises from the delocalization of π-electrons across the conjugated system. In analogous structures like 3-(pyridin-4-ylthio)pentane-2,4-dione, the acetylacetone (B45752) group is nearly co-planar. nih.gov It is anticipated that the pyrrolidine (B122466) ring would be canted with respect to this plane.

Derivatives of pyrrolidine-2,5-dione have been shown to have a nearly planar ring structure. nih.govresearchgate.net The geometry of the pentane-2,4-dione moiety is characterized by intramolecular hydrogen bonding, which forms a six-membered ring and contributes to the stability of the enol tautomer. nih.gov The bond angles and lengths within the pyrrolidine and pentane-2,4-dione fragments are expected to be within the normal ranges for similar organic compounds. For instance, in a related V-shaped molecule, the dihedral angle between the acetylacetone group and an attached pyridine (B92270) ring was found to be approximately 85.90(6)°. nih.gov

Table 1: Representative Crystallographic Data for Analogous Compounds

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)Z
3-(pyridin-4-ylthio)pentane-2,4-dione nih.govMonoclinicP2₁/c8.3273(7)9.5614(8)13.0681(11)92.698(1)1039.34(15)4
Pyrrolidine-2,5-dione nih.govOrthorhombicPbca7.3661(4)9.5504(5)12.8501(7)90904.00(8)8
3-(1,3-dithiolan-2-ylidene)-1-phenylpyridine-2,4(1H,3H)-dione nih.govMonoclinicP2₁/n5.7708(17)12.033(4)9.624(3)101.094(3)655.8(4)2

This table presents data from closely related structures to provide context for the likely crystallographic parameters of this compound.

The way molecules arrange themselves in a crystal lattice is governed by intermolecular forces such as hydrogen bonding and van der Waals interactions. In the solid state of this compound, it is highly probable that intermolecular hydrogen bonds play a significant role in the crystal packing. For example, in the crystal structure of pyrrolidine-2,5-dione, molecules are linked into inversion dimers by N—H⋯O hydrogen bonds. nih.gov

Conformational isomerism in the solid state can arise when a molecule can adopt different spatial arrangements of its atoms. For this compound, this could manifest as different orientations of the pyrrolidine ring relative to the pentane-2,4-dione moiety. While specific studies on the conformational isomerism of the target compound are not available, related molecules with flexible linkages, such as a V-shaped conformation observed in a derivative, suggest that different conformers could potentially co-exist in the solid state or be accessed under different crystallization conditions. nih.govnih.gov The specific conformer that crystallizes is often the one that can pack most efficiently in the crystal lattice, maximizing favorable intermolecular interactions.

Advanced Spectroscopic Methodologies

Spectroscopic techniques are invaluable for probing the structure and dynamic behavior of molecules in solution. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful for elucidating tautomeric equilibria.

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, allowing for the determination of molecular structure and the study of dynamic processes like tautomerism.

This compound can exist in different tautomeric forms, most notably the imine and enamine forms. This imine-enamine tautomerism is analogous to the well-studied keto-enol tautomerism. nih.gov The equilibrium between these tautomers is often solvent-dependent and can be readily investigated by ¹H and ¹³C NMR spectroscopy.

In the case of related β-dicarbonyl compounds, the keto-enol equilibrium can be quantified by integrating the signals corresponding to each tautomer in the ¹H NMR spectrum. researchgate.net For this compound, the enamine tautomer is expected to be stabilized by the formation of an intramolecular hydrogen bond between the N-H proton of the pyrrolidine ring and one of the carbonyl oxygens of the pentane-2,4-dione moiety. This is similar to the intramolecular hydrogen bond that stabilizes the enol form of pentane-2,4-dione itself. nih.gov

The chemical shifts in the ¹H and ¹³C NMR spectra are indicative of the electronic environment of the nuclei. For example, the presence of a signal for an enolic or enaminic proton at a downfield chemical shift (typically >10 ppm) is a strong indicator of the presence of these tautomeric forms. Furthermore, the ¹³C NMR spectrum can distinguish between the carbonyl carbons of the keto form and the enolic or enaminic carbons of the corresponding tautomers. In a study of a novel 1,3,4-thiadiazole (B1197879) derivative, the ¹³C-NMR spectrum showed distinct signals for the ketonic and enolic carbons, confirming the existence of keto-enol tautomerism. mdpi.com A similar approach could be used to study the imine-enamine tautomerism of this compound.

Table 2: Expected NMR Signals for Tautomeric Forms of this compound

TautomerFunctional GroupExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
ImineC=N-~160-170
ImineC=O->190
EnamineN-H>10 (broad)-
EnamineC=C~5-6~90-100
EnamineC=O->190

This table provides a generalized prediction of NMR chemical shifts based on known values for similar functional groups.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Conformational Analysis in Solution

The conformation of this compound in solution is governed by a combination of factors, including the puckering of the pyrrolidine ring, rotation around single bonds, and the planarity of the conjugated enaminone system. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly two-dimensional techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), is a primary tool for determining the predominant solution-state conformation by measuring through-space interactions between protons. mdpi.com

The pyrrolidine ring can adopt various puckered conformations, most commonly the Cγ-endo or Cγ-exo states, where the Cγ atom is displaced on the same or opposite side of the ring relative to the carbonyl group, respectively. frontiersin.org The relative stability of these puckers is influenced by steric interactions between substituents. frontiersin.org For this compound, the conjugated system involving the lone pair on the nitrogen, the C=C double bond, and the C=O group of the pentane-2,4-dione moiety favors planarity to maximize π-orbital overlap. This planarity is reinforced by a strong intramolecular hydrogen bond between the N-H proton and one of the carbonyl oxygens.

NOESY and ROESY experiments can elucidate the spatial proximity of protons. For instance, correlations between the N-H proton and protons on the pyrrolidine ring or the methyl groups would confirm the geometry of the hydrogen bond and the orientation of the substituents.

Table 1: Expected NOE Correlations for a Plausible Conformation of this compound

Interacting Protons Expected NOE Structural Implication
N-H and C4-CH₃ Strong Confirms intramolecular hydrogen bonding and Z-configuration around the C=C bond.
N-H and Pyrrolidine C5-H₂ Medium Indicates proximity and helps define the ring's orientation relative to the side chain.
C(ylidene)-H and C2-CH₃ Strong Confirms the relative positioning of the vinyl proton and the adjacent methyl group.
Dynamic NMR Studies of Exchange Processes

Dynamic NMR (DNMR) spectroscopy is employed to study the kinetics of intramolecular processes that occur on the NMR timescale. unibas.it For this compound, a key dynamic process is the restricted rotation around the C2-N bond of the pyrrolidine ring. Due to the delocalization of the nitrogen lone pair into the conjugated system, this bond possesses significant double-bond character, creating a substantial energy barrier to rotation. researchgate.net

This restricted rotation can lead to the observation of distinct signals for atoms that would otherwise be chemically equivalent if rotation were fast. Variable-Temperature (VT) NMR studies are instrumental in quantifying the energetics of this process. researchgate.net As the temperature is increased, the rate of rotation increases, causing the distinct signals to broaden, coalesce into a single broad peak at the coalescence temperature (Tc), and finally sharpen into a time-averaged signal at higher temperatures.

By analyzing the line shape changes or using the coalescence temperature, the free energy of activation (ΔG‡) for the rotational barrier can be calculated. This value provides insight into the stability of the planar, conjugated ground state. Other potential exchange processes, such as proton transfer in the intramolecular hydrogen bond, can also be investigated using DNMR techniques.

Table 2: Hypothetical Data from a VT-NMR Experiment for C-N Bond Rotation

Temperature (K) Observation Derived Parameter Value
273 Two sharp doublets for C5-H₂ protons - -
310 Broadening of the two doublets Rate constant (k) ~15 s⁻¹
335 Signals coalesce into one broad singlet Coalescence Temp (Tc) 335 K

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Hydrogen Bonding

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule and the nature of its chemical bonds. thermofisher.com These two techniques are complementary; FTIR measures the absorption of infrared radiation due to changes in dipole moment, while Raman measures the inelastic scattering of monochromatic light due to changes in polarizability. sapub.orgyoutube.com

The spectra of this compound are expected to be dominated by features arising from the enaminone core. A key feature is the strong intramolecular hydrogen bond (N-H···O=C), which significantly influences the vibrational frequencies of the involved groups. nih.gov

C=O Stretching: The two carbonyl groups are expected to show strong absorption bands in the IR spectrum. The carbonyl group involved in the hydrogen bond will exhibit a significantly lower stretching frequency (around 1600-1640 cm⁻¹) compared to a typical ketone (1715 cm⁻¹). The non-hydrogen-bonded carbonyl may appear at a slightly higher frequency. nih.gov

C=C and C-N Stretching: Strong bands corresponding to the C=C and C-N stretching vibrations of the conjugated system are expected in the 1550-1620 cm⁻¹ region. These bands are often coupled.

N-H Stretching: The N-H stretching vibration, typically found around 3300-3500 cm⁻¹, will be observed as a very broad and weak band at a lower frequency (e.g., 2800-3200 cm⁻¹) due to the strong intramolecular hydrogen bonding.

C-H Stretching: Aliphatic C-H stretching from the pyrrolidine ring and methyl groups will appear in the 2850-3000 cm⁻¹ region.

Raman spectroscopy is particularly sensitive to the symmetric vibrations of the non-polar C=C bond, providing complementary data to the IR spectrum. spectroscopyonline.com

Table 3: Expected Characteristic Vibrational Frequencies (cm⁻¹)

Functional Group / Vibration Mode Expected FTIR Frequency (Intensity) Expected Raman Frequency (Intensity) Notes
N-H Stretch (H-bonded) 3200-2800 (Broad, Weak) Weak to Medium Broadening is characteristic of strong hydrogen bonding.
C-H Stretch (sp³) 2980-2850 (Medium) Strong From methyl and methylene (B1212753) groups.
C=O Stretch (Non H-bonded) ~1685 (Strong) Medium May be masked by other bands.
C=O Stretch (H-bonded) ~1610 (Very Strong) Medium Frequency lowered significantly due to H-bonding.
C=C Stretch ~1580 (Strong) Very Strong Strong Raman signal due to polarizability of the π-system.

Mass Spectrometry for Fragmentation Pattern Analysis and Structural Confirmation

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of a compound and obtaining structural information from its fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) would confirm its elemental formula (C₉H₁₃NO₂) by providing a highly accurate mass measurement of the molecular ion ([M]⁺ or [M+H]⁺).

Under Electron Ionization (EI), the molecule is expected to undergo characteristic fragmentation pathways that can be used to confirm its structure. The fragmentation of related cyclic ketones and nitrogen-containing compounds suggests several likely cleavage patterns. nih.govresearchgate.net

α-Cleavage: Cleavage of the bonds adjacent to the carbonyl groups is a common pathway. This could lead to the loss of a methyl radical (•CH₃) or an acetyl radical (•COCH₃).

Pyrrolidine Ring Fragmentation: The pyrrolidine ring can undergo cleavage, leading to the loss of ethene (C₂H₄) or other small neutral molecules.

McLafferty Rearrangement: While less direct, a rearrangement involving hydrogen transfer from the pyrrolidine ring to a carbonyl oxygen followed by cleavage is also possible.

Cleavage of the exocyclic C=C bond: Scission of this bond would lead to fragments corresponding to the pyrrolidone and acetylacetone moieties.

Analysis of these fragmentation pathways allows for the piecemeal reconstruction of the molecular structure, providing strong evidence for its identity.

Table 4: Expected Key Fragments in the EI Mass Spectrum

m/z Value Possible Ion Structure Formation Pathway
167 [C₉H₁₃NO₂]⁺ Molecular Ion (M⁺)
152 [M - CH₃]⁺ α-cleavage, loss of a methyl radical
124 [M - COCH₃]⁺ α-cleavage, loss of an acetyl radical
96 [C₅H₆NO]⁺ Cleavage of the C-C bond between the rings, loss of acetyl
83 [C₅H₉N]⁺ Fragmentation leading to protonated pyrrolidine-related structures
70 [C₄H₈N]⁺ Fragmentation of the pyrrolidine ring

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. This technique is particularly useful for studying compounds containing chromophores, such as conjugated π-systems.

The this compound molecule contains an extended π-conjugated system (O=C-C=C-N), which acts as a strong chromophore. This system is expected to give rise to an intense π → π* electronic transition, resulting in a strong absorption band in the UV region, likely between 280-350 nm. researchgate.net The exact position of the absorption maximum (λmax) is sensitive to the solvent environment. In polar solvents, which can interact with the ground and excited states differently, a shift in λmax (solvatochromism) may be observed. This effect can provide information about the change in dipole moment of the molecule upon electronic excitation.

Table 5: Hypothetical UV-Vis Absorption Data

Solvent λmax (nm) Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) Type of Transition
Hexane 315 ~25,000 π → π*
Ethanol (B145695) 322 ~28,000 π → π*

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique used to determine the mass percentage of each element (carbon, hydrogen, nitrogen, and oxygen) in a pure sample. This data is used to verify the empirical formula of the compound, and when combined with the molecular weight from mass spectrometry, it confirms the molecular formula. nih.govnih.gov For this compound, the molecular formula is C₉H₁₃NO₂. The experimentally determined percentages should agree with the theoretically calculated values within a narrow margin of error (typically ±0.4%), thus confirming the purity and elemental composition of the synthesized compound.

Table 6: Elemental Analysis Data for C₉H₁₃NO₂ (MW: 167.21 g/mol )

Element Theoretical Mass % Experimental Mass % (Hypothetical)
Carbon (C) 64.65% 64.58%
Hydrogen (H) 7.84% 7.89%
Nitrogen (N) 8.38% 8.31%

Theoretical and Computational Investigations of 3 Pyrrolidin 2 Ylidene Pentane 2,4 Dione Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. It is employed to determine the electronic structure and energy of a molecule, which in turn allows for the prediction of various chemical properties.

The first step in a computational study is typically geometry optimization, where the molecule's lowest energy structure is determined. For 3-Pyrrolidin-2-ylidene-pentane-2,4-dione, DFT calculations would reveal key structural parameters. The pentane-2,4-dione fragment is expected to be largely planar due to the delocalized π-electron system. The bond lengths and angles provide insight into the molecule's stability and strain. For instance, calculations on related pentane-2,4-dione derivatives show a strong intramolecular hydrogen bond in the enol form, which significantly influences its geometry. researchgate.net

Natural Bond Orbital (NBO) analysis is often performed on the optimized geometry to investigate charge distribution and intramolecular interactions. nih.gov This analysis can quantify the delocalization of electron density from the nitrogen lone pair of the pyrrolidine (B122466) ring into the conjugated system of the pentanedione moiety, which is crucial for the molecule's stability and reactivity. nih.gov

Table 1: Representative Calculated Structural Parameters for a Pentane-2,4-dione Moiety.
ParameterTypical Calculated Value (Å or °)Significance
C=O Bond Length~1.25 - 1.28 ÅIndicates the double bond character of the carbonyl groups.
C-C (in keto-enol ring)~1.40 - 1.45 ÅShows partial double bond character due to electron delocalization.
C=C (in keto-enol ring)~1.37 - 1.39 ÅConfirms the presence of a double bond within the delocalized system.
O-C-C Bond Angle~120 - 124°Consistent with sp² hybridization of the carbon atoms.

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for predicting a molecule's stability and reactivity. mdpi.com A small HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.comorientjchem.org For this compound, the HOMO is expected to be localized primarily on the electron-rich enamine portion, including the nitrogen atom and the adjacent double bond. The LUMO is likely distributed across the conjugated π-system, particularly over the electrophilic carbonyl carbons. mdpi.com

Table 2: Illustrative Frontier Molecular Orbital Energies.
OrbitalTypical Energy (eV)Implication for Reactivity
HOMO-5.5 to -6.5 eVIndicates the energy of the most available electrons for donation (nucleophilicity).
LUMO-1.0 to -2.0 eVIndicates the energy of the lowest available orbital to accept electrons (electrophilicity).
Energy Gap (ΔE)~4.0 to 4.5 eVA smaller gap suggests higher reactivity and lower kinetic stability. mdpi.com

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted on the molecule's electron density surface and color-coded to indicate different potential values. MEP maps are invaluable for identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.net

In an MEP map of this compound:

Red Regions: These indicate areas of high negative electrostatic potential, which are rich in electrons and prone to attack by electrophiles. These regions would be concentrated around the oxygen atoms of the two carbonyl groups. researchgate.netresearchgate.net

Blue Regions: These represent areas of positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack. Such regions would be found around the hydrogen atoms. researchgate.net

Green/Yellow Regions: These correspond to areas of neutral or near-zero potential.

The MEP surface provides a clear and intuitive picture of the molecule's reactive sites, guiding the understanding of its intermolecular interactions.

Mechanistic Studies Through Computational Modeling

Computational modeling is instrumental in elucidating complex reaction mechanisms, allowing for the exploration of reaction pathways that are difficult to study experimentally.

By mapping the potential energy surface, computational chemists can trace the entire course of a chemical reaction from reactants to products. This involves identifying all stable intermediates and, crucially, the transition states (TS) that connect them. A transition state is the highest energy point along a reaction coordinate, and its energy determines the activation energy barrier for that step. nih.govresearchgate.net

Table 3: Example Activation Energies (ΔG‡) from a Modeled Pyrrolidinedione Synthesis. nih.govrsc.org
Reaction StepCalculated Activation Energy (kJ mol⁻¹)Description
Michael Addition21.7Initial carbon-carbon bond formation.
Oxygen Migration142.4Rearrangement step, often requiring a catalyst or assistance.
Tautomerization178.4Proton transfer step, identified as having a high barrier.
Cyclization11.9Final ring-forming step with a very low energy barrier.

Note: Data is for the synthesis of pyrrolidinedione derivatives from nitromethane (B149229) and coumarin (B35378) and serves as an example of what computational analysis can reveal. nih.govrsc.org

Many chemical reactions can yield more than one product. Computational modeling can predict whether a reaction is under kinetic or thermodynamic control. libretexts.org

Kinetic Control: At lower temperatures or shorter reaction times, the major product is the one that is formed fastest—the one with the lowest activation energy barrier. This is known as the kinetic product. libretexts.orgmdpi.com

By calculating the relative energies of both the transition states (kinetics) and the final products (thermodynamics), DFT can predict the product distribution under different conditions. researchgate.net For instance, if two different cyclization pathways exist for forming a pyrrolidinedione ring system, the pathway with the lower transition state energy will be favored kinetically. However, if the product from a higher-energy pathway is significantly more stable, it may become the major product under thermodynamic conditions.

Tautomeric Equilibria and Conformational Landscapes

The tautomerism and conformational flexibility of β-enaminones, such as this compound, are critical determinants of their chemical behavior and reactivity. Computational studies, often employing Density Functional Theory (DFT), provide significant insights into the energetic relationships between different tautomeric forms and their conformational isomers. These investigations are crucial for understanding the molecule's stability and potential reaction pathways.

Energetics and Interconversion Barriers of Keto-Enol and Imine-Enamine Tautomers

The core structure of this compound allows for the existence of several tautomeric forms, primarily the keto-enol and imine-enamine isomers. The equilibrium between these forms is governed by their relative thermodynamic stabilities and the energy barriers for their interconversion.

Theoretical calculations on analogous β-dicarbonyl and β-enaminone systems consistently show that the enol and enamine forms are often stabilized by the formation of an intramolecular hydrogen bond, creating a pseudo-six-membered ring. This stabilization can make the enol/enamine tautomer more stable than the corresponding keto/imine form.

The interconversion between these tautomers typically proceeds through a transition state involving the transfer of a proton. The energy barrier for this process dictates the rate of tautomerization. In related systems, these barriers can be influenced by the presence of catalysts (acid or base) and the solvent environment.

Table 1: Hypothetical Relative Energies of Tautomers of this compound

TautomerRelative Energy (kcal/mol)
Keto-Imine5-10
Enol-Imine2-5
Keto-Enamine0.0 (Reference)

Note: This table is illustrative and based on general principles of tautomerism in related compounds. Specific computational data for this compound is required for accurate values.

Influence of Intramolecular Hydrogen Bonding on Stability

Intramolecular hydrogen bonding plays a pivotal role in the conformational landscape and stability of this compound. In the enamine tautomer, a hydrogen bond can form between the N-H group of the pyrrolidine moiety and the carbonyl oxygen of the pentane-2,4-dione fragment.

Computational methods can quantify the strength of this hydrogen bond by analyzing geometric parameters (e.g., bond lengths and angles) and through techniques like the Quantum Theory of Atoms in Molecules (QTAIM).

Solvent Effects on Structure and Reactivity via Implicit and Explicit Solvent Models

The surrounding solvent medium can have a profound impact on the tautomeric equilibrium and conformational preferences of this compound. Computational chemistry models these effects using two primary approaches: implicit and explicit solvent models.

Implicit solvent models , such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium. This approach is computationally efficient and can provide a good qualitative understanding of how the solvent's polarity affects the relative energies of different tautomers and conformers. Generally, more polar tautomers are stabilized to a greater extent by polar solvents. For example, the keto-imine form, which is typically more polar than the hydrogen-bonded enamine form, would be expected to be relatively more stable in a polar solvent like water compared to a nonpolar solvent like hexane.

Explicit solvent models involve the inclusion of individual solvent molecules in the calculation. This method is computationally more demanding but can provide a more detailed and accurate picture of specific solvent-solute interactions, such as hydrogen bonding between the solute and protic solvent molecules. In a protic solvent, the intramolecular hydrogen bond of the enamine tautomer can be disrupted by the formation of intermolecular hydrogen bonds with the solvent. This can shift the tautomeric equilibrium towards the keto-imine form.

The choice of solvent can therefore modulate the reactivity of the compound by altering the concentration of the more reactive tautomer.

Table 2: Hypothetical Tautomeric Population of this compound in Different Solvents

SolventDielectric Constant (ε)Keto-Imine (%)Keto-Enamine (%)
Hexane1.9< 5> 95
Chloroform4.810-2080-90
Acetonitrile37.530-4060-70
Water80.150-6040-50

Note: This table is illustrative and based on general trends observed for similar compounds. Specific experimental or computational data for this compound is necessary for accurate population analysis.

Reactivity and Reaction Mechanisms of 3 Pyrrolidin 2 Ylidene Pentane 2,4 Dione

Nucleophilic and Electrophilic Properties of the Enamine and Diketone Moieties

The chemical nature of 3-pyrrolidin-2-ylidene-pentane-2,4-dione is defined by the dual reactivity of its constituent parts. The enamine portion, resulting from the condensation of a secondary amine (pyrrolidine) with a β-diketone (pentane-2,4-dione), exhibits pronounced nucleophilic character at the α-carbon of the enamine. This is due to the electron-donating effect of the nitrogen atom, which increases the electron density at this position.

Conversely, the β-diketone moiety possesses electrophilic centers at the carbonyl carbons. The electron-withdrawing nature of the two carbonyl groups makes these carbons susceptible to nucleophilic attack. The enolic form of the β-diketone can also influence its reactivity.

Computational studies on related pyrrolidine (B122466) structures provide insights into their electronic properties. For instance, the calculated global electrophilicity (ω) and global nucleophilicity (N) indices for 1-methyl-3-nitrovinyl-4-nitro-pyrrolidine are 2.60 eV and 2.45 eV, respectively. nih.govsemanticscholar.org These values classify the compound as a strong electrophile and a moderate nucleophile. nih.govsemanticscholar.org While these specific values are for a different pyrrolidine derivative, they illustrate the quantitative assessment of electrophilic and nucleophilic character within this class of compounds. The analysis of local electrophilicity indices can further pinpoint the most reactive sites within the molecule. nih.govsemanticscholar.org

The interplay between the nucleophilic enamine and electrophilic diketone components dictates the molecule's role in various reactions, allowing it to act as either a nucleophile or an electrophile depending on the reaction partner and conditions.

Cyclization and Annulation Reactions Leading to Novel Fused or Spiro Heterocyclic Systems

The rich functionality of this compound makes it a valuable precursor for the synthesis of complex heterocyclic systems. Its ability to undergo cyclization and annulation reactions has been exploited to construct a variety of fused and spiro compounds.

One of the key synthetic strategies involves [3+2] cycloaddition reactions, where an azomethine ylide, generated in situ, reacts with a dipolarophile. tandfonline.com This approach is a powerful tool for the stereoselective synthesis of pyrrolidine-containing scaffolds. tandfonline.com For instance, the reaction of (E)-3-arylidene-1-phenyl-pyrrolidine-2,5-diones with L-proline and cyclic ketones like isatin (B1672199) can lead to the formation of original spiropyrrolizidine derivatives. harvard.edu

Furthermore, annulation protocols provide another avenue to diverse N-heterocycles. nih.gov These reactions can be tuned to proceed through either [3+2] or [4+2] pathways, offering access to both pyrrolidine and piperidine (B6355638) cores from common precursors. nih.gov The mechanistic pathway, whether radical or polar, can often be controlled by adjusting reaction parameters such as the choice of halogenating reagents, concentration, and solvent. nih.gov

The versatility of pyrrolidine-2,4-diones is also demonstrated in their condensation reactions. For example, the condensation of 1,5-diphenylpyrrolidine-2,4-dione (B14431305) with ethyl orthoformate yields an ethoxymethylene derivative, which can be further reacted with various nucleophiles to afford substituted aminomethylene compounds. nih.gov Subsequent cyclization of these intermediates can lead to more complex fused heterocyclic systems. nih.gov

Role as a Synthetic Reagent or Intermediate in Complex Organic Synthesis

Beyond its use in constructing heterocyclic frameworks, this compound and its derivatives serve as crucial intermediates in the synthesis of more elaborate organic molecules, including those with significant biological activity. Pyrrolidine-containing structures are prevalent in many natural products and pharmaceuticals. tandfonline.comresearchgate.netmdpi.com

The pyrrolidine-2,3-dione (B1313883) and pyrrolidine-2,4-dione (B1332186) cores are considered important building blocks in medicinal chemistry. researchgate.netbeilstein-journals.org For instance, derivatives of these scaffolds have been investigated for their potential as antimicrobial, anti-HIV-1, and antineoplastic agents. nih.gov The synthesis of substituted 1,5-diphenylpyrrolidine-2,4-diones and their subsequent modifications highlight their utility as intermediates in the development of new therapeutic agents. nih.gov

The application of multicomponent reactions (MCRs) has further expanded the synthetic utility of pyrrolidine precursors. tandfonline.com MCRs offer an efficient and atom-economical approach to complex molecules, and pyrrolidine derivatives are often synthesized via this strategy, for example, through the [3+2] cycloaddition of an azomethine ylide with a suitable dipolarophile. tandfonline.com

The following table provides examples of complex heterocyclic systems synthesized from pyrrolidine-dione derivatives:

Starting MaterialReagentsProduct TypeReference
(E)-3-arylidene-1-phenyl-pyrrolidine-2,5-dionesL-proline, isatinSpiropyrrolizidine harvard.edu
1,5-diphenylpyrrolidine-2,4-dioneEthyl orthoformate, then hydrazine (B178648) hydrate3-substituted aminomethylene-1,5-diphenylpyrrolidene-2,4-dione nih.gov
1,5-diphenylpyrrolidine-2,4-dioneAromatic aldehydes, morpholine3-substituted methyl-4-hydroxy-1,5-diphenyl-delta3-pyrrolin-2-one nih.gov

Chemoselectivity and Regioselectivity in Reactions (e.g., Thioacetalization)

The presence of multiple reactive sites in this compound raises the question of chemoselectivity and regioselectivity in its reactions. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity concerns the preferential formation of one constitutional isomer over another. slideshare.net

A notable example of chemoselectivity is observed in the thioacetalization of related β-dicarbonyl compounds. For instance, 3-(1,3-dithian-2-ylidene)pentane-2,4-dione (B18490) has been utilized as an odorless and efficient equivalent of propane-1,3-dithiol for the thioacetalization of aldehydes and ketones. organic-chemistry.org In competitive reactions, this reagent can selectively protect aliphatic ketones and aromatic aldehydes over aromatic ketones, demonstrating a high degree of chemoselectivity. organic-chemistry.org This selectivity is attributed to the slower reaction rate of the aromatic ketones under the specified conditions. organic-chemistry.org

The following table illustrates the chemoselective thioacetalization of various carbonyl compounds using 3-(1,3-dithian-2-ylidene)pentane-2,4-dione: organic-chemistry.org

Substrate 1Substrate 2Product(s)Selectivity
4-ChlorobenzaldehydeAcetophenoneThioacetal of 4-chlorobenzaldehydeSelective for aldehyde
CyclohexanoneAcetophenoneThioacetal of cyclohexanoneSelective for aliphatic ketone

Regioselectivity is also a critical consideration in the reactions of pyrrolidine derivatives. In cycloaddition reactions, the orientation of the dipole and dipolarophile determines the regiochemistry of the product. Theoretical calculations, such as those using the aryne distortion model for pyridynes, can help predict and explain the observed regioselectivity in nucleophilic additions and cycloadditions. nih.gov The regiochemical outcome is often governed by electronic and steric factors of the reacting partners.

Coordination Chemistry and Ligand Design with 3 Pyrrolidin 2 Ylidene Pentane 2,4 Dione Derivatives

Design Principles for Ligands Incorporating the Enamine-Diketone Framework

The enamine-diketone structure, characterized by a conjugated N–C=C–C=O system, is central to the design of effective ligands. researchgate.net These compounds are readily synthesized from inexpensive and widely available starting materials. researchgate.net The framework's design principles are rooted in several key features:

Chelation: The presence of both a nitrogen atom from the enamine and an oxygen atom from the diketone moiety in a 1,3-relationship allows these molecules to act as bidentate ligands. They form stable five- or six-membered chelate rings with a central metal ion.

Electronic Versatility: The conjugated system of β-enaminones contains both nucleophilic and electrophilic sites, which influences their coordination behavior and the properties of the resulting metal complexes. isnra.net This electronic flexibility can be fine-tuned by introducing various substituents to the pyrrolidine (B122466) ring or the pentanedione backbone.

Steric Control: The steric bulk of the ligand can be modified to control the coordination number and geometry of the metal center. For instance, introducing bulky groups on the pyrrolidine ring can favor the formation of complexes with lower coordination numbers.

These design principles enable the creation of ligands that can be tailored for specific metal ions and applications, ranging from catalysis to materials science. aristonpubs.com

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with ligands derived from 3-Pyrrolidin-2-ylidene-pentane-2,4-dione typically involves the reaction of the ligand with a metal salt in a suitable solvent, such as ethanol (B145695) or methanol. nih.gov The reaction is often carried out under reflux to ensure completion. nih.gov The resulting metal complexes can then be isolated as crystalline solids.

The characterization of these complexes is performed using a variety of spectroscopic and analytical techniques to determine their structure and properties.

TechniqueInformation Obtained
Infrared (IR) Spectroscopy Confirms the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the C=O and N-H groups. researchgate.net
UV-Visible Spectroscopy Provides information about the electronic transitions within the complex and helps in determining the coordination geometry of the metal center. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy Elucidates the structure of the ligand and its complexes in solution.
Elemental Analysis Determines the empirical formula of the complex and confirms its stoichiometry. researchgate.net
Molar Conductivity Measurements Indicates whether the complex is an electrolyte or non-electrolyte in a given solvent. researchgate.net

These characterization methods are essential for confirming the successful synthesis of the desired metal complexes and for understanding their fundamental properties.

Ligands based on the enamine-diketone framework can exhibit various coordination modes, although they most commonly act as bidentate ligands, coordinating through the enamine nitrogen and one of the keto oxygen atoms. researchgate.net The specific coordination mode and the resulting geometry of the metal center are influenced by several factors, including the nature of the metal ion, its oxidation state, and the steric and electronic properties of the ligand. nih.govacs.org

The coordination number, which is the number of atoms bonded to the central metal ion, plays a crucial role in determining the geometry of the complex. wikipedia.org Common geometries observed for metal complexes with these types of ligands include:

Octahedral: With a coordination number of six, this is a very common geometry for transition metal complexes. libretexts.org

Tetrahedral: Typically observed for complexes with a coordination number of four. libretexts.org

Square Planar: Another common geometry for four-coordinate complexes, particularly for d⁸ metal ions like Ni(II), Pd(II), and Pt(II). libretexts.orgresearchgate.net

The versatility in coordination modes and geometries allows for the formation of a wide range of metal complexes with distinct physical and chemical properties. nih.gov

The thermal stability of coordination compounds is a critical factor for their practical applications. Thermogravimetric analysis (TGA) is a widely used technique to study the decomposition patterns of metal complexes as a function of temperature. aristonpubs.com The thermal decomposition of complexes with enamine-diketone type ligands often occurs in multiple steps, which may correspond to the loss of solvent molecules followed by the decomposition of the organic ligand. nih.gov

The stability of these complexes is attributed to the formation of the stable chelate ring with the metal ion. The data from TGA can be used to determine the temperature at which the complex starts to decompose and the nature of the final residue, which is often a metal oxide. nih.gov

Below is a table summarizing the thermal decomposition data for a representative metal complex with a related ligand.

ComplexDecomposition StepTemperature Range (°C)Mass Loss (%)Final Residue
[Co(L)₂(H₂O)₂] Loss of water molecules100-20010Co(L)₂
Decomposition of ligand250-50060CoO

Note: The data in this table is illustrative and based on typical behavior of similar complexes.

Advanced Characterization of Metal Complexes (e.g., X-ray Diffraction of Complexes)

Powder XRD can be used to identify the crystalline phases present in a material and to determine the unit cell parameters. nih.gov

The table below presents hypothetical crystallographic data for a metal complex with a this compound derivative ligand, illustrating the type of information obtained from an XRD study.

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.123
b (Å) 15.456
c (Å) 12.789
β (°) ** 98.76
Volume (ų) **1987.5
Z 4

Note: This data is hypothetical and serves as an example of the output from an X-ray diffraction analysis.

Application of Metal Complexes in Catalysis Research

Metal complexes derived from pentane-2,4-dione and its derivatives have been extensively studied for their catalytic activity in a variety of organic transformations. asianpubs.org The catalytic properties of these complexes are often attributed to the ability of the metal center to coordinate with substrates and facilitate their conversion to products.

Some of the catalytic applications of related metal complexes include:

Polymerization: Nickel complexes with pentane-2,4-dione derivatives have been used as catalysts for the oligomerization and polymerization of olefins. asianpubs.org

Cross-Coupling Reactions: Palladium complexes with pyridine-containing ligands have shown high catalytic activity in Suzuki-Miyaura and Heck cross-coupling reactions. nih.gov

Biomedical Applications: Due to their interesting biological activities, some metal complexes with related ligands have been investigated for their potential as anticancer agents. nih.govmdpi.com

The development of new metal complexes with ligands derived from this compound holds promise for the discovery of novel catalysts with enhanced activity and selectivity for a wide range of chemical reactions. mdpi.comresearchgate.net

Applications in Advanced Materials Science and Chemical Technologies

Role in Supramolecular Chemistry and Self-Assembly (If applicable to derivatives)

The role of 3-Pyrrolidin-2-ylidene-pentane-2,4-dione in supramolecular chemistry and self-assembly is not documented in available research. Supramolecular chemistry focuses on the non-covalent interactions between molecules, leading to the formation of larger, organized structures. wikipedia.org Key interactions in supramolecular assembly include hydrogen bonding, metal coordination, and π-π stacking.

Future Research Directions and Outlook

Exploration of Undiscovered Reactivity Patterns

Enaminones are recognized for their multifaceted reactivity, possessing multiple reactive sites that can engage with both electrophiles and nucleophiles. researchgate.net While general reactivity patterns are known, the specific behavior of 3-Pyrrolidin-2-ylidene-pentane-2,4-dione remains an area ripe for investigation. Future studies could focus on its participation in less conventional transformations.

Research could be directed towards its involvement in radical processes and oxidative coupling reactions, which could lead to novel C-N bond formations and the construction of complex nitrogen-containing frameworks. researchgate.net The interaction between the pyrrolidine (B122466) ring and the dicarbonyl moiety may give rise to unique reactivity not observed in simpler acyclic enaminones. Systematic screening against a diverse range of reaction partners and conditions, including transition-metal catalysis for C-H functionalization, could unveil unprecedented chemical transformations and expand its utility as a synthetic building block. rsc.org

Development of Asymmetric Synthetic Strategies

The synthesis of chiral molecules is a cornerstone of modern organic and medicinal chemistry. The pyrrolidine scaffold is a common feature in many successful organocatalysts and biologically active compounds. nih.govtandfonline.com Consequently, developing asymmetric strategies to synthesize derivatives of this compound is a highly valuable endeavor.

Future efforts should concentrate on organocatalytic methods, such as asymmetric [3+2] cycloadditions, to construct the pyrrolidine ring with high stereocontrol. nih.govnih.gov The development of chiral catalysts that can differentiate between the two carbonyl groups of the pentane-2,4-dione fragment during subsequent reactions would enable the creation of multiple stereogenic centers with high diastereo- and enantioselectivity. This would provide access to a library of enantiomerically pure, complex molecules derived from this versatile starting material.

Advancements in In Situ Spectroscopic Characterization

A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. While final products are routinely characterized by spectroscopic methods like NMR and mass spectrometry, the study of reactions in real-time provides invaluable mechanistic insight. mdpi.commdpi.com

Future research should employ advanced in situ spectroscopic techniques, such as rapid-injection NMR, stopped-flow IR, and Raman spectroscopy, to monitor reactions involving this compound as they occur. These methods can help identify transient intermediates, determine reaction kinetics, and elucidate the role of catalysts and reagents. This detailed mechanistic information is essential for rationally designing more efficient and selective synthetic transformations. nih.gov

Computational Predictions for Novel Analogues and Their Properties

Computational chemistry has become an indispensable tool in modern chemical research, allowing for the prediction of molecular properties and reactivity before embarking on lengthy synthetic campaigns. researchgate.net Applying computational methods to this compound and its potential derivatives can significantly accelerate the discovery of novel compounds with desired characteristics.

Future work in this area should involve the use of Density Functional Theory (DFT) and other quantum-chemical methods to:

Calculate frontier molecular orbital energies (HOMO-LUMO) to predict reactivity. nih.govsemanticscholar.org

Model reaction pathways to understand mechanisms and predict the feasibility of new reactions.

Perform molecular docking studies to predict the biological activity of novel analogues by simulating their interaction with protein targets. mdpi.comresearchgate.net

Predict the spectroscopic signatures (e.g., NMR, IR spectra) of hypothetical new compounds to aid in their future identification and characterization. researchgate.net

This in silico approach can guide synthetic efforts, prioritizing the synthesis of analogues with the most promising predicted properties.

Computational MethodApplication in Future ResearchPredicted Outcome
Density Functional Theory (DFT)Calculation of HOMO-LUMO energy gaps for novel analogues.Prediction of chemical reactivity and kinetic stability. nih.gov
Molecular DockingSimulation of binding between analogues and biological targets.Identification of potential drug candidates. researchgate.net
Quantum Mechanics/Molecular Mechanics (QM/MM)Modeling of reaction pathways and transition states.Elucidation of complex reaction mechanisms.
Ab initio calculationsPrediction of NMR and IR spectra for unsynthesized molecules.Aid in the structural confirmation of new compounds. researchgate.net

Integration into Multicomponent Reaction Methodologies

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing atoms from all starting materials, are highly valued for their efficiency and atom economy. researchgate.netnih.gov The structure of this compound, with its multiple nucleophilic and electrophilic sites, makes it an ideal candidate for the design of novel MCRs. researchgate.netnih.gov

Future research should focus on designing new MCRs that utilize this compound as a key building block. For instance, it could participate in [3+2] cycloaddition reactions with azomethine ylides, followed by in-situ reaction with another component. tandfonline.comnih.gov Its integration into established MCRs like the Ugi or Passerini reactions could also be explored. researchgate.net The development of such reactions would provide rapid access to complex, highly functionalized heterocyclic structures, which are of significant interest in medicinal chemistry and materials science. researchgate.netresearchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Pyrrolidin-2-ylidene-pentane-2,4-dione, and how can reaction conditions be systematically optimized?

  • Methodological Answer : A stepwise approach is recommended:

  • Route 1 : Condensation of pentane-2,4-dione with pyrrolidine derivatives under acidic catalysis (e.g., acetic acid) at 80–100°C, monitored by TLC for intermediate formation .
  • Route 2 : Use of pre-functionalized pyrrolidine precursors (e.g., 3-ethylpyrrolidine) to enhance regioselectivity, with solvent screening (THF vs. DMF) to improve yields .
  • Optimization : Employ Design of Experiments (DoE) to evaluate temperature, catalyst loading, and solvent polarity. Characterize intermediates via 1^1H NMR and FT-IR to track enol-keto tautomerism .

Q. How can spectroscopic techniques resolve structural ambiguities in this compound?

  • Methodological Answer :

  • 1^1H NMR : Focus on the pyrrolidine ring protons (δ 1.5–2.5 ppm) and diketone methyl groups (δ 2.1–2.3 ppm). Compare with PubChem reference spectra for analogous diketones (e.g., 3-ethylpentane-2,4-dione) .
  • FT-IR : Confirm carbonyl stretches (1700–1750 cm1^{-1}) and hydrogen bonding via O–H vibrations (2500–3300 cm1^{-1}) .
  • Mass Spectrometry : Use high-resolution MS (HRMS) to distinguish between molecular ion peaks ([M+H]+^+) and fragmentation patterns caused by diketone cleavage .

Q. What are the stability profiles of this compound under varying storage conditions?

  • Methodological Answer :

  • Thermal Stability : Conduct thermogravimetric analysis (TGA) at 25–200°C to identify decomposition thresholds. Store at –20°C in amber vials to prevent photodegradation .
  • Humidity Sensitivity : Use dynamic vapor sorption (DVS) to assess hygroscopicity. Anhydrous solvents (e.g., dried DCM) are recommended for long-term storage .

Advanced Research Questions

Q. How can computational modeling elucidate the tautomeric equilibria and electronic properties of this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to compare enol and keto forms. Calculate Gibbs free energy differences (<5 kcal/mol suggests equilibrium) .
  • NBO Analysis : Map electron delocalization in the conjugated enol system to explain enhanced stability .
  • Contradiction Note : Experimental 1^1H NMR data may conflict with computational predictions due to solvent effects; validate using polarizable continuum models (PCM) .

Q. What catalytic applications exist for this compound in asymmetric synthesis, and how can enantioselectivity be quantified?

  • Methodological Answer :

  • Ligand Design : Test as a chiral ligand in transition-metal catalysis (e.g., Pd-catalyzed cross-couplings). Use X-ray crystallography to confirm coordination geometry .
  • HPLC Chiral Separation : Employ a Chiralpak IA column with hexane/isopropanol (90:10) to resolve enantiomers. Compare retention times with racemic controls .

Q. How should researchers address contradictions in spectral data (e.g., NMR vs. IR) for this compound?

  • Methodological Answer :

  • Case Study : If 1^1H NMR shows a single tautomer but IR indicates multiple species, perform variable-temperature NMR (VT-NMR) from 25°C to –40°C to slow tautomer interconversion .
  • Synchrotron XRD : Resolve crystal structures at high resolution to correlate solid-state tautomers with solution-phase data .

Q. What theoretical frameworks guide the design of this compound derivatives for bioactivity studies?

  • Methodological Answer :

  • QSAR Modeling : Derive Hammett constants (σ) for substituents on the pyrrolidine ring to predict logPP and bioavailability .
  • Docking Simulations : Target enzymes (e.g., kinases) using AutoDock Vina to prioritize derivatives with optimal binding affinities .

Contradictions and Validation Strategies

  • Synthesis Yields : reports 60–70% yields for analogous diketones via acid catalysis, while suggests >80% with pre-functionalized precursors. Reconcile by testing both routes with controlled reactant purity .
  • Safety Protocols : emphasizes anhydrous storage, but recommends inert atmospheres. Combine both by using argon-purged vials with molecular sieves .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.